molecular formula C10H15Cl2N B2920810 (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1391479-99-4

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2920810
CAS No.: 1391479-99-4
M. Wt: 220.14
InChI Key: KUYRYBWEQNSWCD-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine hydrochloride salt with a molecular formula of C₁₀H₁₃Cl₂N (derived from analogs in ). The compound features a 3-chlorophenyl group attached to a secondary amine, with a methyl branch at the β-carbon (2-methylpropan-1-amine backbone). Its (R)-configuration is critical for stereospecific interactions in pharmacological contexts. This compound is structurally related to intermediates and metabolites of antidepressants like bupropion, though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYRYBWEQNSWCD-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

®-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride (Target Compound) C₁₀H₁₃Cl₂N 238.13 (estimated) 3-Cl phenyl, (R)-configuration, methyl branch Chiral amine salt; potential CNS activity due to structural similarity to bupropion metabolites
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₂Cl₂FN 238.13 3-Cl, 2-F phenyl; methyl branch Increased halogenation may enhance lipophilicity and receptor binding
2-(3-Chlorophenoxy)propan-1-amine hydrochloride C₉H₁₃Cl₂NO 222.11 Phenoxy group replaces phenyl; methyl branch Oxygen linker may alter solubility and metabolic stability
(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₃BrClN 282.58 3-Br instead of 3-Cl phenyl Larger halogen may increase steric hindrance and alter pharmacokinetics
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀Cl₃N 238.5 Cyclopropane ring; 3,4-diCl substitution Rigid structure may reduce conformational flexibility for receptor interactions
1-(3-Chlorophenyl)-2-hydroxypropan-1-one (Bupropion Metabolite) C₉H₉ClO₂ 184.62 Ketone instead of amine; hydroxyl group Oxidative metabolite of bupropion; lacks CNS activity due to amine-to-ketone shift

Structural and Functional Insights

Halogen Substitution Effects
  • Chlorine vs. Bromine: The brominated analog () exhibits higher molecular weight (282.58 vs.
Backbone Modifications
  • Phenoxy vs. Phenyl: The phenoxy derivative () replaces the phenyl group with an oxygen-linked aromatic system, likely reducing CNS activity due to increased polarity .
  • Cyclopropane Integration : The cyclopropane-containing analog () imposes structural rigidity, which may limit interaction with flexible binding pockets .
Functional Group Transformations
  • Amine-to-Ketone Conversion : Bupropion-related metabolites () lose amine functionality, rendering them inactive in CNS targets but relevant for metabolic profiling .

Research Findings and Data Gaps

  • Safety and Stability: Limited data exist for analogs like the 2-fluoro derivative (), where safety profiles and storage conditions (room temperature) are noted but lack detailed toxicological studies .
  • USP Standards : Bupropion-related compounds () are rigorously standardized for pharmaceutical quality control, highlighting their regulatory importance .

Biological Activity

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a chiral amine, has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation. This compound is characterized by its unique chemical structure, which includes a 3-chlorophenyl group attached to a secondary amine. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical development.

  • Molecular Formula : C₁₀H₁₅ClN
  • Molecular Weight : 195.69 g/mol
  • Chirality : The (R) configuration indicates a specific spatial arrangement that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways. The compound acts as an agonist or antagonist at various receptors, modulating their activity and influencing several biochemical pathways. This modulation can have significant implications for mood regulation and cognitive functions, suggesting potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Neurotransmitter Interaction

Research indicates that this compound interacts with specific neurotransmitter receptors:

  • Dopamine Receptors : Modulates dopaminergic signaling, which is crucial for mood and reward pathways.
  • Norepinephrine Receptors : Influences adrenergic signaling, potentially affecting attention and arousal.

These interactions suggest that the compound could be beneficial in treating conditions like ADHD or depression by enhancing neurotransmitter availability or receptor sensitivity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Meta-ChlorophenylpiperazineC11H15ClNPiperazine derivative with distinct pharmacological properties
BupropionC13H18ClNOAntidepressant with norepinephrine-dopamine reuptake inhibition
TrazodoneC19H22ClN5O3SSerotonin antagonist and reuptake inhibitor

The presence of the 3-chlorophenyl group in (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine distinguishes it from these compounds, potentially imparting unique biological effects due to its specific stereochemistry .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

  • Mood Disorders : A study demonstrated that compounds similar to this compound exhibited antidepressant-like effects in animal models by enhancing dopaminergic transmission .
  • ADHD Treatment : Research indicated that the compound could improve attention and reduce impulsivity in rodent models, suggesting its viability as a treatment for ADHD .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine hydrochloride, and what are the critical reaction parameters?

Methodological Answer:

  • Reductive Amination : React 3-chlorophenylacetone with (R)-2-methylpropan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with a palladium catalyst). Optimize pH (~6-7) and temperature (25–40°C) to favor enantiomeric retention .
  • Salt Formation : Treat the free amine with hydrochloric acid in anhydrous ethanol or methanol to precipitate the hydrochloride salt. Control stoichiometry (1:1 molar ratio) and drying conditions (vacuum desiccation) to ensure purity .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) or HPLC. Impurities like unreacted ketone or diastereomers require purification via recrystallization (ethanol/water) .

Q. How is the structural identity of this compound validated in research settings?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Confirm stereochemistry using 1H^1H- and 13C^{13}C-NMR. The (R)-configuration will show distinct splitting patterns for methyl and chlorophenyl protons (e.g., δ 1.2–1.5 ppm for CH(CH3_3)2_2) .
    • IR : Detect amine hydrochloride stretching vibrations (~2500 cm1^{-1} for N–H+^+ and ~1600 cm1^{-1} for C–Cl) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data. Compare with PubChem-deposited structures for validation .

Q. What analytical techniques are recommended for assessing purity and detecting impurities?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection (λ = 254 nm). Quantify impurities like unreacted starting materials or diastereomers against USP reference standards .
  • Karl Fischer Titration : Determine residual water content (<0.5% w/w) to ensure salt stability .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is enantiomeric purity evaluated during synthesis?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min). Compare retention times with (S)-enantiomer standards. Enantiomeric excess (ee) should exceed 98% for pharmacological studies .
  • Polarimetry : Measure optical rotation ([α]D20_D^{20}) and compare with literature values for the (R)-enantiomer. For example, a positive rotation (e.g., +15° to +25°) confirms configuration .

Advanced Research Questions

Q. What strategies resolve contradictory data on metabolic stability in in vitro vs. in vivo studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to quantify metabolites (e.g., N-demethylation products). Discrepancies between in vitro (HLM) and in vivo (rodent) data may arise from species-specific cytochrome P450 (CYP) isoforms. Cross-validate with CYP inhibition assays (e.g., CYP2D6, CYP3A4) .
  • Pharmacokinetic Modeling : Apply compartmental models to reconcile half-life differences. Adjust for protein binding (equilibrium dialysis) and tissue distribution .

Q. How can researchers address conflicting reports on its pharmacological activity at neurotransmitter transporters?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H^3H-dopamine or 3H^3H-norepinephrine in HEK293 cells expressing human dopamine/norepinephrine transporters (DAT/NET). IC50_{50} values <1 μM suggest high affinity. Discrepancies may stem from assay conditions (e.g., buffer pH, temperature) or cell line variability .
  • Functional Uptake Assays : Compare inhibition potency in synaptosomal preparations vs. transfected cells. Normalize data to positive controls (e.g., bupropion for DAT) .

Q. What methodologies identify degradation products under stressed conditions (e.g., heat, light)?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal Stress : Heat at 80°C for 24 hours in solid state. Detect decomposition via HPLC (new peaks at Rt_t 8–10 min).
    • Photolysis : Expose to UV light (ICH Q1B guidelines). Use LC-MS to identify photo-oxidation products (e.g., chlorophenyl ketone derivatives) .
  • Mechanistic Insights : Employ DFT calculations (Gaussian 09) to predict degradation pathways, such as HCl elimination or aryl chloride hydrolysis .

Q. How is stereochemical integrity maintained during large-scale synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates. Monitor ee via inline PAT (Process Analytical Technology) tools .
  • Crystallization-Induced Diastereomer Transformation : Seed the reaction mixture with (R)-enantiomer crystals to suppress racemization. Optimize solvent polarity (e.g., acetone/water) .

Q. What computational tools predict interactions with biological targets (e.g., monoamine receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of DAT (PDB: 4XP4). Prioritize binding poses with hydrogen bonds to Asp79 and hydrophobic interactions with Phe326 .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns. Analyze RMSD and binding free energy (MM/PBSA) to validate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.